molecular formula C14H12N4 B13104437 2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine CAS No. 64414-28-4

2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine

Katalognummer: B13104437
CAS-Nummer: 64414-28-4
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: QMIGBBCIMXOVAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry . This compound features a cyclopenta[d]pyridazine ring system with a methyl group at the 2-position and a phenyldiazenyl group at the 7-position, making it a unique and potentially valuable molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylcyclopentadiene with hydrazine derivatives, followed by diazotization and subsequent coupling with phenylhydrazine . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine is unique due to its specific substitution pattern and the combination of a cyclopenta[d]pyridazine ring with a phenyldiazenyl group.

Eigenschaften

CAS-Nummer

64414-28-4

Molekularformel

C14H12N4

Molekulargewicht

236.27 g/mol

IUPAC-Name

(3-methylcyclopenta[d]pyridazin-5-yl)-phenyldiazene

InChI

InChI=1S/C14H12N4/c1-18-10-13-11(9-15-18)7-8-14(13)17-16-12-5-3-2-4-6-12/h2-10H,1H3

InChI-Schlüssel

QMIGBBCIMXOVAQ-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C2C(=CC=C2N=NC3=CC=CC=C3)C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.